molecular formula C14H11ClN2O3 B11025947 N-(2-chloro-5-nitrophenyl)-2-methylbenzamide

N-(2-chloro-5-nitrophenyl)-2-methylbenzamide

Cat. No.: B11025947
M. Wt: 290.70 g/mol
InChI Key: PNNAGVZWMTWFIP-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-methylbenzamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, which is attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position, yielding 2-chloro-5-nitroaniline.

    Acylation: The 2-chloro-5-nitroaniline is then acylated with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: N-(2-amino-5-nitrophenyl)-2-methylbenzamide.

    Substitution: N-(2-substituted-5-nitrophenyl)-2-methylbenzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-5-nitrophenyl)-2-methylbenzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and chloro groups can influence the compound’s interaction with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The structural features of this compound can be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methylbenzamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-chloro-5-nitrophenyl)thiourea: Contains a thiourea group instead of a benzamide group.

    N-(2-chloro-5-nitrophenyl)urea: Contains a urea group instead of a benzamide group.

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-methylbenzamide is unique due to the presence of both a chloro and nitro group on the phenyl ring, combined with a benzamide structure. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-11(9)14(18)16-13-8-10(17(19)20)6-7-12(13)15/h2-8H,1H3,(H,16,18)

InChI Key

PNNAGVZWMTWFIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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